molecular formula C9H13NO B105350 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone CAS No. 90433-85-5

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B105350
CAS RN: 90433-85-5
M. Wt: 151.21 g/mol
InChI Key: AKJLJJDUCFNCCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using software packages like Gaussian09, with calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) . These studies have shown that the geometrical parameters are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .

Synthesis Analysis

Synthesis of pyrrole derivatives, which are structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, often involves multi-component coupling reactions. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and FT-IR, and validated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) and frontier molecular orbital analysis. The MEP studies indicate that the negative charge is often localized over the carbonyl group, making it a reactive site for electrophilic attack, while the positive regions are over the rings, indicating potential sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted through computational studies. For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the stability of the molecules, which can be attributed to hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis . The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition .

Case Studies and Applications

Molecular docking studies have suggested that compounds structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), and may act as anti-neoplastic agents . Additionally, the identification and characterization of novel derivatives have important implications in forensic and clinical laboratories, as well as in legislative and law enforcement responses .

Scientific Research Applications

Quantum Mechanical Modeling and Spectroscopic Studies

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone and its derivatives have been a subject of interest in quantum mechanical modeling. For example, Cataldo et al. (2014) explored the structural and vibrational properties of related pyrrol derivatives, indicating the significance of these compounds in understanding chemical reactivities and structures at a molecular level (Cataldo et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrrole derivatives similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone have been a focus of research. For instance, Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative, contributing to the knowledge of chemical synthesis and characterization of such compounds (Louroubi et al., 2019).

Corrosion Inhibition

Research by Eddy and Ita (2011) suggests that derivatives of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone can be effective corrosion inhibitors. This highlights the practical applications of these compounds in industrial settings to protect metals against corrosion (Eddy & Ita, 2011).

Antibacterial Properties

Recent studies have also explored the antibacterial properties of pyrrole derivatives. Chinnayya et al. (2022) investigated the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluating their potential as antibacterial agents (Chinnayya et al., 2022).

Conducting Polymers

Pandule et al. (2014) synthesized conducting polymers based on pyrrole derivatives, indicating their utility in creating materials with unique electrical properties. This research opens avenues for the use of such compounds in electronic and material sciences (Pandule et al., 2014).

Chemotherapeutic Potential

Chandru et al. (2008) synthesized novel pyridine ethanone curcumin analogues from pyrrole derivatives, demonstrating their potential in inhibiting tumor growth and exhibiting antiangiogenic effects. This suggests the possible application of such compounds in cancer therapy (Chandru et al., 2008).

properties

IUPAC Name

1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJLJJDUCFNCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Tajiri, T Uruno, T Shirai, D Takaya, S Matsunaga… - Cell reports, 2017 - cell.com
Oncogenic Ras plays a key role in cancer initiation but also contributes to malignant phenotypes by stimulating nutrient uptake and promoting invasive migration. Because these latter …
Number of citations: 70 www.cell.com
田㞍 - 2017 - catalog.lib.kyushu-u.ac.jp
Oncogenic Ras plays a key role in cancer initiation but also contributes to malignant phenotypes by stimulating nutrient uptake and promoting invasive migration. Because these latter …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
SP Ivonin, AV Lapandin - Synthetic communications, 2004 - Taylor & Francis
The α → β isomerization of hetaryl analogues of benzoins occurring in basic media on heating is a convenient preparative way to obtain hydroxymethylcarbonyl‐substituted derivatives …
Number of citations: 4 www.tandfonline.com

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